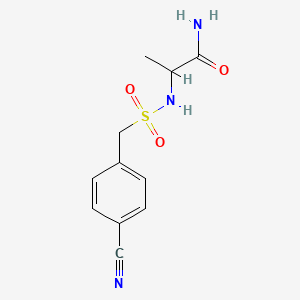
2-Hydroxy-N-((3-methylthiophen-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-((3-methylthiophen-2-yl)methyl)benzamide is a compound that belongs to the class of benzamides It features a benzamide core with a hydroxy group at the 2-position and a 3-methylthiophen-2-ylmethyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-((3-methylthiophen-2-yl)methyl)benzamide can be achieved through the condensation of 2-hydroxybenzoic acid with 3-methylthiophen-2-ylmethylamine. The reaction typically involves the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-((3-methylthiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The benzamide can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: 2-Oxo-N-((3-methylthiophen-2-yl)methyl)benzamide.
Reduction: 2-Amino-N-((3-methylthiophen-2-yl)methyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-N-((3-methylthiophen-2-yl)methyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-((3-methylthiophen-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Similar structure but with methoxy groups instead of a hydroxy group.
3-Acetoxy-2-methylbenzamide: Similar structure but with an acetoxy group instead of a hydroxy group.
Uniqueness
2-Hydroxy-N-((3-methylthiophen-2-yl)methyl)benzamide is unique due to the presence of the 3-methylthiophen-2-ylmethyl substituent, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other benzamide derivatives .
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-hydroxy-N-[(3-methylthiophen-2-yl)methyl]benzamide |
InChI |
InChI=1S/C13H13NO2S/c1-9-6-7-17-12(9)8-14-13(16)10-4-2-3-5-11(10)15/h2-7,15H,8H2,1H3,(H,14,16) |
InChI Key |
CSIXHZICKFJUFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CNC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14914834.png)
![5-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-2-m-tolyloxymethyl-oxazole-4-carbonitrile](/img/structure/B14914838.png)
![(R)-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14914843.png)
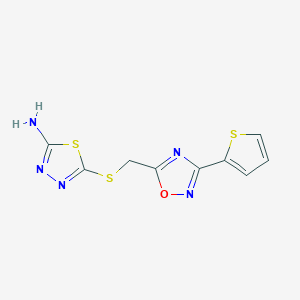
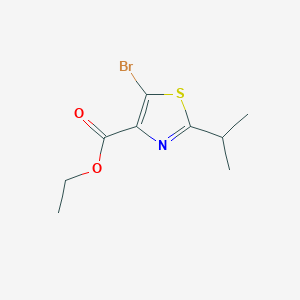
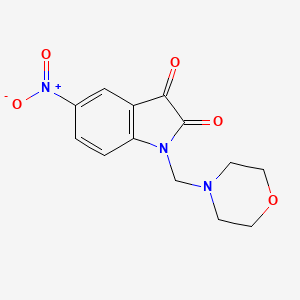
![N-[5-[3-[(2,6-dichlorophenyl)methyl]benzimidazol-5-yl]-1H-pyrazol-3-yl]-4-(4-ethylpiperazin-1-yl)benzamide](/img/structure/B14914859.png)
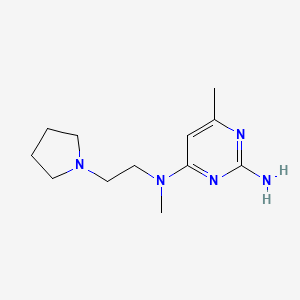
![3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14914865.png)


![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)

